Naphthyl Attachment Position (1-ylmethyl vs. 2-ylmethyl) Drives Regiochemical Identity in C12H10N4 Tetrazoles
The target compound (CAS 117070-77-6) is the 1-naphthylmethyl-substituted 2H-tetrazole. In contrast, the frequently cataloged analog CAS 7473-24-7 is 5-methyl-1-(2-naphthalenyl)-1H-tetrazole—a regioisomer with the naphthyl group attached at the N1 position via a direct bond rather than at C5 via a methylene linker . This difference is non-trivial: the CAS 117070-77-6 structure incorporates a flexible –CH₂– spacer enabling rotatable bond dynamics, while CAS 7473-24-7 has the naphthyl ring directly conjugated to the tetrazole N1, altering electron distribution and conformational freedom. A direct head-to-head comparison of molecular descriptors shows that CAS 117070-77-6 contains 2 rotatable bonds (methylene linker + tetrazole–naphthyl torsion) versus 1 rotatable bond in CAS 7473-24-7, a quantifiable difference in molecular flexibility that impacts binding entropy .
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | CAS 117070-77-6: 2 rotatable bonds |
| Comparator Or Baseline | CAS 7473-24-7 (1H-Tetrazole,5-methyl-1-(2-naphthalenyl)-): 1 rotatable bond |
| Quantified Difference | +1 rotatable bond (100% increase in conformational degrees of freedom from the naphthyl-tetrazole linkage) |
| Conditions | In silico molecular descriptor calculation based on SMILES/inChi structures from public databases |
Why This Matters
A 100% higher rotatable bond count directly impacts conformational entropy upon protein binding, meaning SAR data generated with the 2-naphthyl isomer cannot be extrapolated to the 1-naphthylmethyl isomer without experimental validation.
